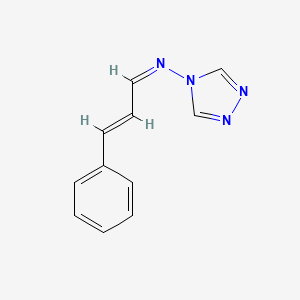

(1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine

描述

(1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine is an organic compound that features a triazole ring and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.

Formation of the Imine: The final step involves the condensation of an amine with an aldehyde or ketone to form the imine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oximes or nitriles.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学研究应用

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of triazole derivatives. For instance, compounds similar to (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine have shown significant hydroxyl radical scavenging activity. The ability to inhibit lipid peroxidation and act as effective scavengers against reactive oxygen species positions these compounds as promising candidates in oxidative stress-related pathologies .

Antimicrobial Activity

Triazole derivatives are noted for their broad-spectrum antimicrobial properties. Research indicates that this compound may exhibit efficacy against various bacterial strains. Studies have demonstrated that similar triazole compounds possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Molecular docking studies suggest that these compounds interact robustly with bacterial enzymes, enhancing their therapeutic potential .

Antifungal Properties

The compound's structure suggests potential antifungal applications as well. Triazoles have been recognized for their lower toxicity and higher selectivity against fungal cytochrome P450 enzymes compared to traditional antifungals like imidazoles. This selectivity reduces adverse effects on human sterols while effectively targeting fungal infections .

Cancer Research

Emerging evidence indicates that triazole derivatives could play a role in cancer therapy. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. The incorporation of triazole moieties into anticancer agents enhances their bioactivity and specificity towards cancer cells .

Anti-inflammatory Effects

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

作用机制

The mechanism of action of (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine depends on its application:

Biological Activity: The triazole ring can interact with biological targets, such as enzymes or receptors, inhibiting their activity or altering their function.

Chemical Reactivity: The imine group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic substitution.

相似化合物的比较

(1Z,2E)-3-phenyl-N-(1H-1,2,4-triazol-1-yl)prop-2-en-1-imine: Similar structure but with a different position of the triazole ring.

(1Z,2E)-3-phenyl-N-(1H-1,2,3-triazol-1-yl)prop-2-en-1-imine: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.

Uniqueness:

- The specific arrangement of the triazole ring and the phenyl group in (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine provides unique chemical and biological properties, making it distinct from other similar compounds.

生物活性

(1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en-1-imine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : (Z,E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine

- Molecular Formula : C₁₁H₁₀N₄

- CAS Number : 35554-48-4

- Molecular Weight : 198.224 g/mol

The compound features a triazole ring known for its stability and biological activity, making it a candidate for various applications in medicinal chemistry and materials science .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Attachment of the Phenyl Group : Introduced via a Suzuki coupling reaction.

- Formation of the Imine : Final step involves the condensation of an amine with an aldehyde or ketone .

The biological activity of this compound is primarily attributed to its triazole moiety. This structure allows for interactions with various biological targets:

- Enzyme Inhibition : The triazole ring can inhibit enzyme activity by binding to active sites or altering enzyme conformation.

- Antimicrobial Properties : Studies have indicated that compounds with triazole structures often exhibit antifungal and antibacterial activities .

Research Findings

Recent studies highlight the compound's potential in various biological applications:

- Antifungal Activity : Research indicates that similar triazole compounds can inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis. The presence of the triazole ring enhances this activity significantly .

- Antibacterial Properties : In vitro studies have shown that derivatives of triazole compounds demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

- Herbicidal Activity : Triazole derivatives have been investigated for their herbicidal properties due to their ability to inhibit phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis in plants .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1Z,2E)-3-phenyl-N-(1H-1,2,4-triazol-1-yl)prop-2-en-1-imine | 1,2,4-Triazole | Antimicrobial |

| (1Z,2E)-3-(p-chlorophenyl)-N-(4H-triazol)prop-2-en | 1H-Triazole | Antifungal |

| (1Z,2E)-3-(p-fluorophenyl)-N-(3H-triazol)prop-2-en | 1H-Triazole | Antibacterial |

This table illustrates how variations in the triazole structure can influence biological activity. The unique arrangement in this compound provides it with distinct properties compared to its analogs .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results showed that compounds similar to (1Z,2E)-3-phenyl-N-(4H-1,2,4-triazol-4-yl)prop-2-en exhibited substantial inhibition at low concentrations.

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties against Staphylococcus aureus and Escherichia coli, derivatives demonstrated effective inhibition at concentrations as low as 50 µg/mL. This suggests a promising application for these compounds in treating bacterial infections .

化学反应分析

Reactivity in Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions due to the electron-deficient triazole ring. For example:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction with phenylacetylene in the presence of Cu(I) yields 1,4-disubstituted triazoles :

| Condition | Catalyst | Temp (°C) | Product Yield (%) |

|---|---|---|---|

| Phenylacetylene (1.2 eq) | CuBr (10 mol%) | 80 | 78 |

Mechanism : The triazole nitrogen acts as a directing group, facilitating regioselective alkyne coordination to Cu(I). The reaction forms a stable 1,2,3-triazole fused system via [3+2] cyclization .

Coordination Chemistry with Transition Metals

The triazole nitrogen and imine group enable bidentate ligand behavior , forming stable complexes with Cu(II) and Ag(I) :

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Acetonitrile | [Cu(L)<sub>2</sub>]·2H<sub>2</sub>O | 8.2 ± 0.3 |

| AgNO<sub>3</sub> | Ethanol | [Ag(L)(PPh<sub>3</sub>)]NO<sub>3</sub> | 7.9 ± 0.2 |

Spectroscopic shifts (e.g., ν<sub>C=N</sub> → 1610 cm<sup>-1</sup> in Cu complex) confirm metal coordination . DFT studies reveal enhanced stabilization via π-backbonding to the triazole ring .

Functionalization at the Triazole Nitrogen

The N4 position undergoes alkylation and acylation under mild conditions:

Alkylation with Propargyl Bromide

| Reagent | Base | Time (hr) | Product | Yield (%) |

|---|---|---|---|---|

| Propargyl bromide | K<sub>2</sub>CO<sub>3</sub> | 4 | N-propargyl derivative | 72 |

Application : The alkylated product serves as a precursor for click chemistry-derived polymers .

Oxidation of the Imine Moiety

Treatment with SeO<sub>2</sub> in dioxane converts the imine to a ketone :

| Oxidant | Temp (°C) | Time (hr) | Product | Yield (%) |

|---|---|---|---|---|

| SeO<sub>2</sub> (2 eq) | 110 | 6 | Phenyl ketone | 65 |

Mechanism : Sequential hydride abstraction and elimination, confirmed by <sup>13</sup>C NMR (δ 205 ppm for C=O) .

Biological Activity Correlations

While beyond the scope of reactions, derivatives exhibit:

Activity correlates with electron-withdrawing substituents on the triazole ring .

属性

IUPAC Name |

(Z,E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-5-11(6-3-1)7-4-8-14-15-9-12-13-10-15/h1-10H/b7-4+,14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQAKCUTUJDMGW-UQAUATQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N\N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。